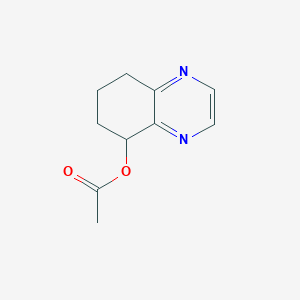
5,6,7,8-Tetrahydroquinoxalin-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinoxalin-5-yl acetate: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate typically involves the acetylation of 5,6,7,8-tetrahydroquinoxaline. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various tetrahydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of 5,6,7,8-Tetrahydroquinoxalin-5-yl acetate, quinoxaline, is a bicyclic compound with a benzene ring fused to a pyrazine ring.
5,6,7,8-Tetrahydroquinoxaline: A reduced form of quinoxaline, lacking the acetate group.
Quinoxaline Derivatives: Various derivatives of quinoxaline with different functional groups attached to the core structure.
Uniqueness: this compound is unique due to the presence of the acetate group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, or ability to interact with specific molecular targets .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)14-9-4-2-3-8-10(9)12-6-5-11-8/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPFBYEDFSADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=NC=CN=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)

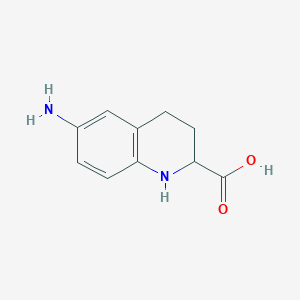
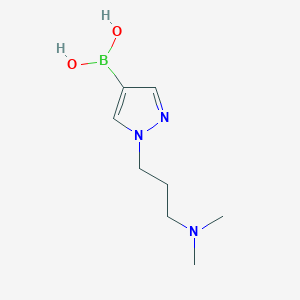
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)
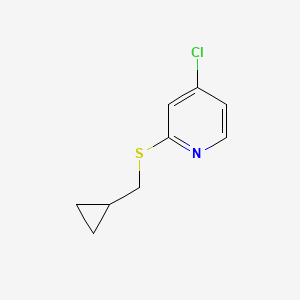
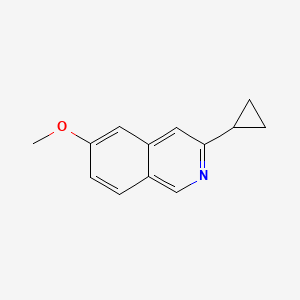
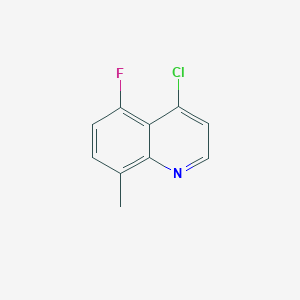

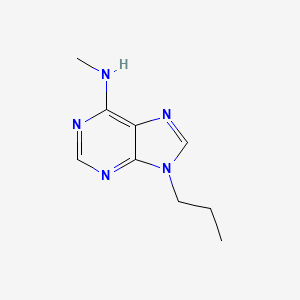
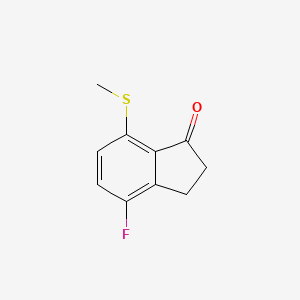
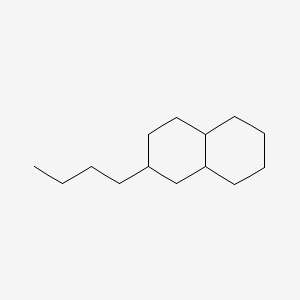
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
